N-Acetyl Dapsone-d8 (Major)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

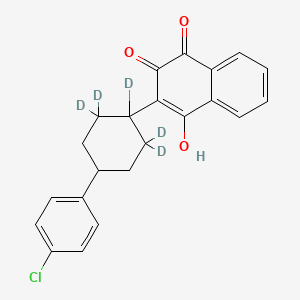

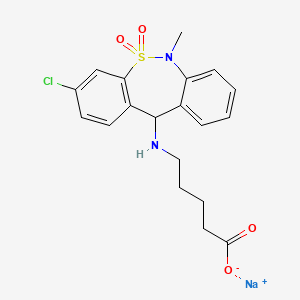

N-Acetyl Dapsone-d8 (Major) is a deuterated form of N-Acetyl Dapsone, which is a derivative of Dapsone. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stability and unique isotopic labeling.

Mechanism of Action

Target of Action

N-Acetyl Dapsone-d8 (Major) is a labeled metabolite of Dapsone . .

Mode of Action

It is known that it is a deuterium-labeled version of N-Acetyl Dapsone . Deuterium, being a stable isotope of hydrogen, is often incorporated into drug molecules as tracers for quantitation during the drug development process .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Biochemical Analysis

Biochemical Properties

It is known that it is a metabolite of Dapsone . Dapsone, the parent compound, has been shown to have antimicrobial and anti-inflammatory properties

Cellular Effects

The cellular effects of N-Acetyl Dapsone-d8 (Major) are not well-studied. As a metabolite of Dapsone, it may share some of its parent compound’s cellular effects. Dapsone has been shown to inhibit reactive oxygen species (ROS) production, reduce the effect of eosinophil peroxidase on mast cells, and downregulate neutrophil-mediated inflammatory responses

Molecular Mechanism

Dapsone, its parent compound, exerts its antibacterial effects by inhibiting dihydrofolic acid synthesis, leading to inhibition of bacterial growth

Dosage Effects in Animal Models

There is limited information available on the dosage effects of N-Acetyl Dapsone-d8 (Major) in animal models. One study has reported that dapsone at a 12.5 mg/kg dose antagonizes ischemia/reperfusion damage by preventing further oxidative stress, exacerbated inflammatory response, and excitotoxicity

Metabolic Pathways

In the liver, dapsone is metabolized primarily through acetylation by N-acetyltransferase to monoacetyldapsone (MADDS), and through hydroxylation by cytochrome P-450 enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Dapsone-d8 (Major) typically involves the acetylation of Dapsone-d8. The process begins with the deuteration of Dapsone, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the complete incorporation of the acetyl group.

Industrial Production Methods: Industrial production of N-Acetyl Dapsone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Dapsone-d8 (Major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-Acetyl Dapsone-d8 N-oxide.

Reduction: Reduction reactions can convert it back to Dapsone-d8.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Oxidation: N-Acetyl Dapsone-d8 N-oxide.

Reduction: Dapsone-d8.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl Dapsone-d8 (Major) has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry for the quantification of Dapsone and its metabolites.

Biology: Employed in studies of enzyme kinetics and metabolic pathways involving Dapsone.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dapsone.

Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

Dapsone: The parent compound, used primarily for its antibacterial properties.

N-Acetyl Dapsone: The non-deuterated form, used in similar research applications.

Dapsone-d8: The deuterated form of Dapsone, used as an internal standard in various studies.

Uniqueness: N-Acetyl Dapsone-d8 (Major) is unique due to its isotopic labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Its deuterated nature makes it an invaluable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogs in terms of accuracy and reliability.

Properties

IUPAC Name |

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,4D,5D,6D,7D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOCBIHNYYQINH-NHNJRVLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-n-Butyl-d3-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B563101.png)

![Tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-YL)propan-2-YL]-N-methylcarbamate](/img/structure/B563102.png)